molecular formula C16H14N2O2S B2631184 2-(1H-1,3-benzodiazol-2-ylsulfanyl)-1-(4-methoxyphenyl)ethan-1-one CAS No. 22794-86-1

2-(1H-1,3-benzodiazol-2-ylsulfanyl)-1-(4-methoxyphenyl)ethan-1-one

Cat. No.: B2631184
CAS No.: 22794-86-1
M. Wt: 298.36
InChI Key: FPGBMTGFXJAICB-UHFFFAOYSA-N
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Description

2-(1H-1,3-benzodiazol-2-ylsulfanyl)-1-(4-methoxyphenyl)ethan-1-one is a useful research compound. Its molecular formula is C16H14N2O2S and its molecular weight is 298.36. The purity is usually 95%.
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Biological Activity

The compound 2-(1H-1,3-benzodiazol-2-ylsulfanyl)-1-(4-methoxyphenyl)ethan-1-one is a member of the benzodiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The structural formula of the compound is represented as follows:

C15H13N2OS\text{C}_{15}\text{H}_{13}\text{N}_2\text{OS}

This compound features a benzimidazole moiety linked to a methoxyphenyl group through a sulfanyl bridge, which is critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit key metabolic enzymes, including acetylcholinesterase (AChE), which is significant for conditions such as Alzheimer's disease .
  • Antitumor Activity : Studies have indicated that derivatives of benzimidazole exhibit antitumor properties by inhibiting cell proliferation in various cancer cell lines . The compound's ability to bind to DNA and inhibit DNA-dependent enzymes has also been proposed as a mechanism for its antitumor effects .

Biological Activity Data

Biological ActivityObservationsReferences
AChE Inhibition Significant inhibition observed in vitro
Antitumor Activity High potential against multiple cancer cell lines
Antimicrobial Activity Effective against Gram-positive and Gram-negative bacteria

Case Studies

Several studies have investigated the biological activity of compounds similar to this compound:

  • Antitumor Studies : A study demonstrated that benzimidazole derivatives exhibited significant cytotoxicity against various cancer cell lines, with IC50 values indicating their effectiveness at low concentrations. For instance, one derivative showed an IC50 of 6.26 µM against HCC827 lung cancer cells .
  • Antimicrobial Testing : The antimicrobial efficacy was evaluated using broth microdilution methods against Escherichia coli and Staphylococcus aureus. The compound displayed promising antibacterial activity, suggesting potential use in treating bacterial infections .
  • Mechanistic Insights : Structural studies revealed that the compound forms hydrogen bonds with DNA, which may contribute to its antitumor activity. The formation of supramolecular structures through π–π interactions was also noted, enhancing its stability and efficacy in biological systems .

Properties

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-1-(4-methoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S/c1-20-12-8-6-11(7-9-12)15(19)10-21-16-17-13-4-2-3-5-14(13)18-16/h2-9H,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPGBMTGFXJAICB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CSC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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